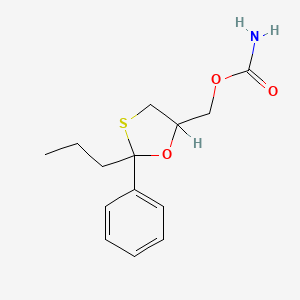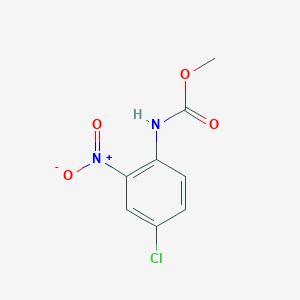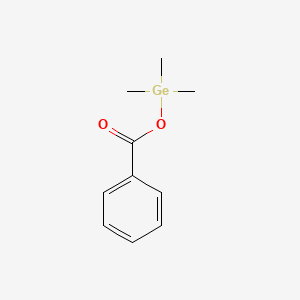
(Benzoyloxy)(trimethyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzoyloxy)(trimethyl)germane is an organogermanium compound that features a benzoyloxy group attached to a trimethylgermane moiety
Preparation Methods
The synthesis of (Benzoyloxy)(trimethyl)germane typically involves the reaction of trimethylgermane with benzoyl chloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds via nucleophilic substitution, where the trimethylgermane acts as a nucleophile attacking the carbonyl carbon of benzoyl chloride, leading to the formation of this compound .
Chemical Reactions Analysis
(Benzoyloxy)(trimethyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and benzoic acid.
Reduction: Reduction reactions can yield trimethylgermane and benzyl alcohol.
Substitution: The benzoyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(Benzoyloxy)(trimethyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of materials with unique optical and electronic properties, such as photoinitiators for dental materials
Mechanism of Action
The mechanism of action of (Benzoyloxy)(trimethyl)germane involves its interaction with various molecular targets. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which can then interact with cellular components. The trimethylgermane moiety can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
(Benzoyloxy)(trimethyl)germane can be compared with other organogermanium compounds such as:
Trimethylgermane: Lacks the benzoyloxy group and has different reactivity and applications.
Benzoylgermane: Similar structure but with different substituents, leading to variations in chemical and physical properties.
Germane (GeH4): A simpler hydride of germanium with distinct chemical behavior and uses
Properties
CAS No. |
32552-32-2 |
|---|---|
Molecular Formula |
C10H14GeO2 |
Molecular Weight |
238.85 g/mol |
IUPAC Name |
trimethylgermyl benzoate |
InChI |
InChI=1S/C10H14GeO2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
KYIJCKDDBMIJSD-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
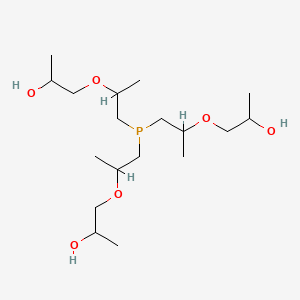
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)
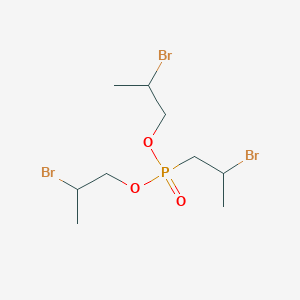
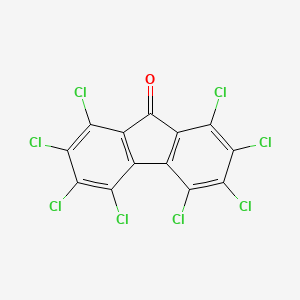
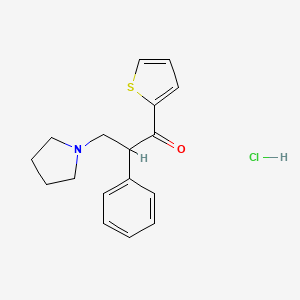
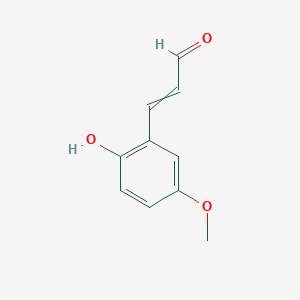
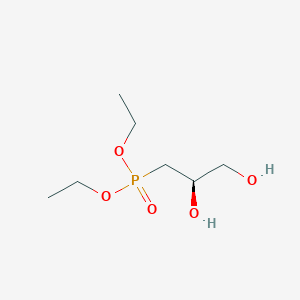
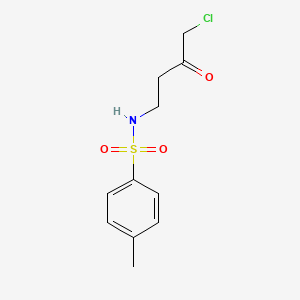
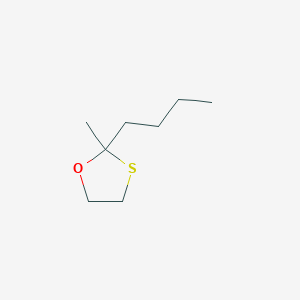
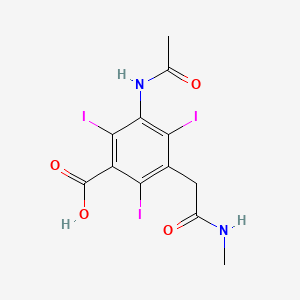
![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)
